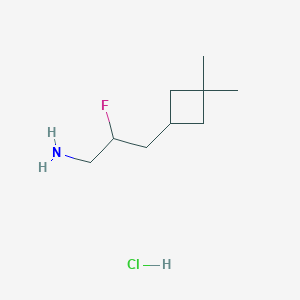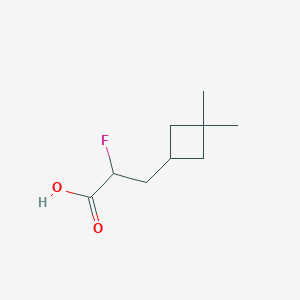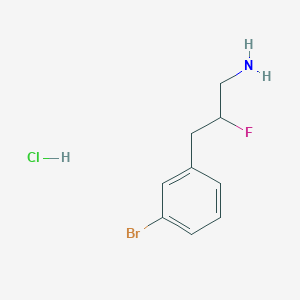![molecular formula C9H11N3O2 B1484962 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098030-79-4](/img/structure/B1484962.png)
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid (CEPPA) is a compound of pyrazole and propionic acid, and is a type of carboxylic acid. It is a white, crystalline powder with a melting point of 154-156 °C. CEPPA is used in a variety of scientific research applications, including as a reagent in organic chemistry, as an intermediate in the synthesis of other compounds, and as a tool in biochemical and physiological studies.
Scientific Research Applications
Synthesis Techniques and Structural Characterization
The synthesis of pyrazole derivatives, including those related to 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid, often involves regiospecific reactions that require careful identification through spectroscopic techniques or crystallography. Kumarasinghe et al. (2009) describe the synthesis of complex pyrazole derivatives, highlighting the importance of X-ray crystallography for unambiguous structure determination due to the regiospecific nature of these syntheses (Kumarasinghe, Hruby, & Nichol, 2009). Similarly, Deepa et al. (2012) discuss the use of diimide reduction in the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids, indicating an economical and effective method for preparing such compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Potential Biological Activities
Research on pyrazole derivatives also extends into their potential biological activities. For instance, compounds derived from pyrazole structures have been evaluated for sedative, analgesic, anti-inflammatory, and platelet antiaggregating activities. Bondavalli et al. (1990) synthesized N,N-disubstituted propanamides and propanamines starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, showing considerable biological activities in in vitro and in vivo models (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990). Additionally, Elnagdi (1974) explores reactions with β-cyanoethylhydrazine to yield various pyrazole derivatives, hinting at the versatility of these compounds in synthetic chemistry and potential application areas (Elnagdi, 1974).
Modification and Functional Applications
The research also covers the modification of polymers through condensation reactions with amine compounds, including those related to the pyrazole structure, enhancing material properties for potential medical applications. Aly and El-Mohdy (2015) discuss the modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, demonstrating increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. While safety data sheets are available for some related compounds , specific safety and hazard information for “3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid” is not available in the literature.
properties
IUPAC Name |
3-[1-(2-cyanoethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h6-7H,1-3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYYSGXDVGXYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
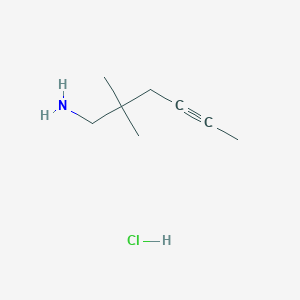

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
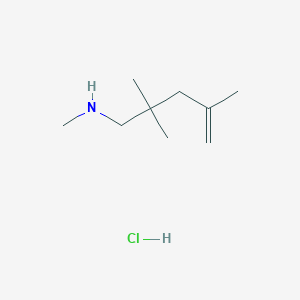
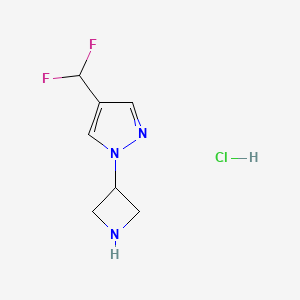
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
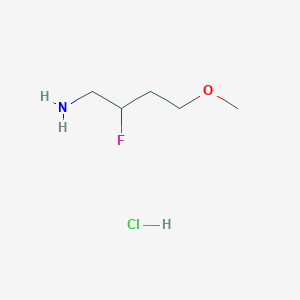
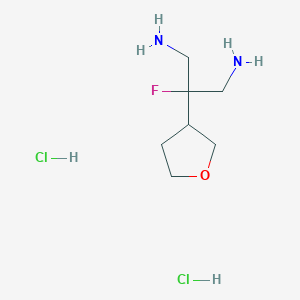
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
